molecular formula C9H12BrNO3S B2613114 4-bromo-N-ethyl-3-methoxybenzenesulfonamide CAS No. 723744-19-2

4-bromo-N-ethyl-3-methoxybenzenesulfonamide

Cat. No. B2613114
CAS RN: 723744-19-2
M. Wt: 294.16
InChI Key: KFQNHZZYKIJNKM-UHFFFAOYSA-N
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Description

“4-bromo-N-ethyl-3-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C9H12BrNO3S . It has a molecular weight of 294.165 Da . The compound is also known as N-Ethyl 4-bromo-3-methoxybenzamide .


Molecular Structure Analysis

The InChI code for “4-bromo-N-ethyl-3-methoxybenzenesulfonamide” is 1S/C10H12BrNO2/c1-3-12-10(13)7-4-5-8(11)9(6-7)14-2/h4-6H,3H2,1-2H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment :

    • Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. They investigated these compounds for their photophysical and photochemical properties in dimethyl sulfoxide, finding them useful as photosensitizers in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
  • Enzyme Inhibition :

    • Riaz (2020) synthesized a series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides and evaluated their potential for enzyme inhibition. These compounds showed significant inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase, which can be relevant in various biochemical and medical applications (Riaz, 2020).
  • Anticancer Properties :

    • Zhang, Shi-jie, and Hu (2010) synthesized a novel compound related to 4-bromo-N-ethyl-3-methoxybenzenesulfonamide and studied its crystal structure and anticancer properties. The synthesis and characterization of this compound could contribute to the development of new anticancer drugs (Zhang, Shi-jie, & Hu, 2010).
  • Polymer Synthesis :

    • Miura, Hirota, Moto, and Yamada (1999) discussed the synthesis of functionalized alkoxyamine initiators, involving 4-bromophenylalkoxyamine and its use in the controlled polymerization of styrene and butadiene. This research has implications in the field of polymer chemistry, particularly in the synthesis of block copolymers (Miura, Hirota, Moto, & Yamada, 1999).
  • Molecular Antagonists for HIV-1 Infection :

    • Cheng De-ju (2015) synthesized methylbenzenesulfonamide derivatives, including compounds related to 4-bromo-N-ethyl-3-methoxybenzenesulfonamide, which can be used as molecular antagonists in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
  • Kinetic Studies in Organic Chemistry :

    • Winstein, Allred, Heck, and Glick (1958) studied methoxyl participation in solvolytic nucleophilic substitution, involving compounds like 4-methoxybenzenesulfonates, which relates to the broader field of organic reaction mechanisms (Winstein, Allred, Heck, & Glick, 1958).

Safety and Hazards

The safety information suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

4-bromo-N-ethyl-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-3-11-15(12,13)7-4-5-8(10)9(6-7)14-2/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQNHZZYKIJNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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